(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone
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Overview
Description
(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry. It has been studied for its potential as a novel antidepressant and anxiolytic agent. This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a furo[3,2-b]pyridine moiety.
Mechanism of Action
Target of Action
The primary target of the compound (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone is the oxidoreductase enzyme . This enzyme plays a crucial role in various biological processes, including energy production, detoxification, and cellular repair .
Mode of Action
The compound this compound interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions . These interactions occur between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction results in the inhibition of the enzyme, altering its function .
Pharmacokinetics
Similar compounds have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm . These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
It has been studied for its potential as a novel antidepressant and anxiolytic agent.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone are not fully understood yet. It is known that the compound has a low reactivity and a tendency to be stable .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is known that the compound has a low reactivity and a tendency to be stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of a suitable amine with a dihaloalkane.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Construction of the Furo[3,2-b]pyridine Moiety: This can be synthesized through a series of cyclization reactions starting from a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new aromatic ring or an alkyl group.
Scientific Research Applications
(4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential therapeutic applications as an antidepressant and anxiolytic agent. Clinical trials are underway to evaluate its safety and efficacy in humans.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(4-(3-Chlorophenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
(4-(3-Methoxyphenyl)piperazin-1-yl)(5-ethylfuro[3,2-b]pyridin-2-yl)methanone: Similar structure but with an ethyl group instead of a methyl group on the furo[3,2-b]pyridine moiety.
Uniqueness
The uniqueness of (4-(3-Methoxyphenyl)piperazin-1-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)piperazin-1-yl]-(5-methylfuro[3,2-b]pyridin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-6-7-18-17(21-14)13-19(26-18)20(24)23-10-8-22(9-11-23)15-4-3-5-16(12-15)25-2/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSSIVHSYYXVOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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